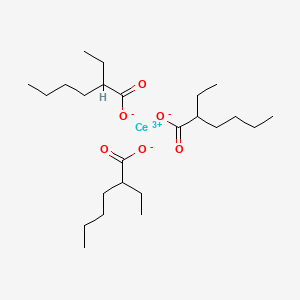

2-乙基己酸铈(III)

描述

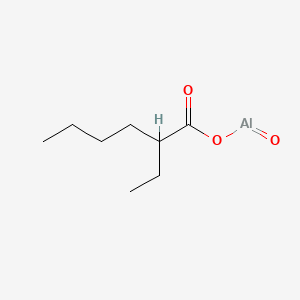

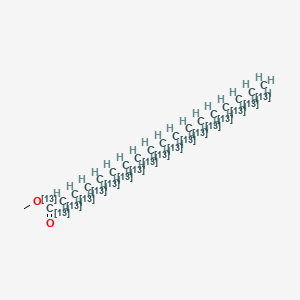

Cerium(III) 2-ethylhexanoate is a cerium source that is soluble in organic solvents . It is also known as Cerium Hex-Cem, Cerium tri(2-ethylhexanoate), Cerium(III) 2-ethylhexanoate, and Cerous 2-ethylhexoate . It has a molecular formula of C24H45CeO6 .

Synthesis Analysis

Cerium(III) 2-ethylhexanoate can be used as a chemical precursor in solution in toluene . Homogeneous films can be easily deposited by spin coating and their crystallization performed at 800–900 °C .Molecular Structure Analysis

The molecular weight of Cerium(III) 2-ethylhexanoate is 569.73 g/mol . The InChI string isInChI=1S/3C8H16O2.Ce/c3*1-3-5-6-7 (4-2)8 (9)10;/h3*7H,3-6H2,1-2H3, (H,9,10);/q;;;+3/p-3 . Chemical Reactions Analysis

Cerium(III) 2-ethylhexanoate is used as a precursor in the preparation of inorganic nanoparticles in oil-in-water microemulsions . It is also used in the formation of CeO2 films .Physical And Chemical Properties Analysis

Cerium(III) 2-ethylhexanoate appears as a solid or a pale yellow liquid . It is insoluble in water but soluble in ethyl ether and benzene . It has a specific gravity of 1.08 .科学研究应用

CeO2缓冲层的制备

2-乙基己酸铈(III)被用作化学前体,通过金属有机沉积在单晶和定向镍基底上形成CeO2薄膜。这一过程对于在高Tc超导电缆中创建缓冲层非常重要,这些薄膜在各种基底上表现出双轴织构。在800-900°C下进行的结晶避免了镍的氧化,但促进了氧化铈的形成,展示了前体在高温应用和涂层导体技术中的潜力(Morlens et al., 2003)。

环氧涂料中的缓蚀

源自乙基己酸铈的Ce(DEHP)3颗粒的研究,突出了它们作为环氧涂料中防腐颜料的作用。这些颗粒引入了pH刺激的腐蚀修复,展示了与钢腐蚀的相容性和有效、稳定的保护。这一应用强调了铈化合物在提高金属结构的耐久性和使用寿命方面的重要性(Morozov et al., 2019)。

协同溶剂萃取

该化合物在氯化物介质中使用酸性有机磷萃取剂协同萃取铈(III)中起作用。这一过程展示了萃取剂之间的协同作用和新型二聚体的形成,提高了从混合溶液中萃取铈的效率。这些发现对于稀土元素的分离和纯化过程至关重要,突出了2-乙基己酸铈(III)在化学工程和材料科学中的多功能性(Zhang et al., 2017)。

铈作为类芬顿反应中的催化剂

2-乙基己酸铈(III)还因其催化类芬顿反应的潜力而被探索,类芬顿反应对于水处理等环境应用至关重要。铈在+3和+4氧化态之间循环的能力使其能够在过氧化氢存在下生成自由基物质,为催化和抗氧化过程提供了一种新方法。这一应用展示了铈基化合物在处理有机污染物和开发可持续技术方面的环境意义(Heckert et al., 2008)。

作用机制

Target of Action

Cerium(III) 2-ethylhexanoate is primarily used as a catalyst in various chemical reactions . Its primary targets are the reactants in these reactions, where it facilitates the conversion of reactants to products.

Mode of Action

As a catalyst, Cerium(III) 2-ethylhexanoate lowers the activation energy of the reaction, thereby speeding up the reaction rate . It interacts with the reactants, forming temporary complexes that allow the reaction to proceed more easily. After the reaction, it is released unchanged, ready to participate in subsequent reactions .

Biochemical Pathways

The specific biochemical pathways affected by Cerium(III) 2-ethylhexanoate depend on the reaction it is catalyzing. For instance, it has been used in the preparation of inorganic nanoparticles in oil-in-water microemulsions . In this context, it affects the pathways leading to nanoparticle formation.

Result of Action

The result of Cerium(III) 2-ethylhexanoate’s action is the facilitation of chemical reactions, leading to the efficient production of desired products . For example, in the synthesis of inorganic nanoparticles, it enables the formation of nanoparticles with desired properties .

安全和危害

未来方向

属性

IUPAC Name |

cerium(3+);2-ethylhexanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C8H16O2.Ce/c3*1-3-5-6-7(4-2)8(9)10;/h3*7H,3-6H2,1-2H3,(H,9,10);/q;;;+3/p-3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGVUYAXGAOIFIC-UHFFFAOYSA-K | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CC)C(=O)[O-].CCCCC(CC)C(=O)[O-].CCCCC(CC)C(=O)[O-].[Ce+3] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H45CeO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

569.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Other Solid | |

| Record name | Hexanoic acid, 2-ethyl-, cerium(3+) salt (3:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS RN |

24593-34-8, 56797-01-4, 210817-31-5 | |

| Record name | Cerous 2-ethylhexanoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024593348 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hexanoic acid, 2-ethyl-, cerium(3+) salt (3:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056797014 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cerous 2-ethylhexanoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0210817315 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hexanoic acid, 2-ethyl-, cerium(3+) salt (3:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Hexanoic acid, 2-ethyl-, cerium salt (1:?) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cerium tris(2-ethylhexanoate) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.879 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-ethylhexanoic acid, cerium salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.105 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CEROUS 2-ETHYLHEXANOATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LT3AB8638R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

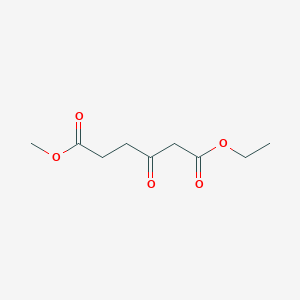

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。